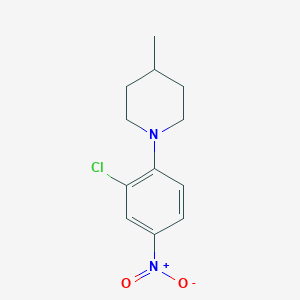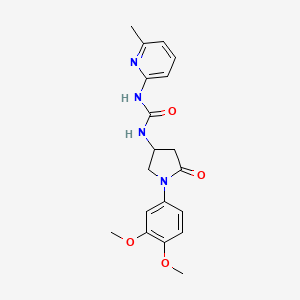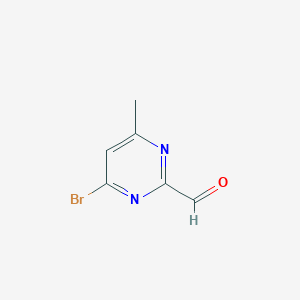
4-Bromo-6-methylpyrimidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-methylpyrimidine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H5BrN2O. It is a derivative of pyrimidine, featuring a bromine atom at the 4-position, a methyl group at the 6-position, and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methylpyrimidine-2-carbaldehyde typically involves the bromination of 6-methylpyrimidine-2-carbaldehyde. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvent and brominating agent may vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Conducted in aqueous or organic solvents with the oxidizing agent.
Reduction Reactions: Performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like 4-amino-6-methylpyrimidine-2-carbaldehyde or 4-alkoxy-6-methylpyrimidine-2-carbaldehyde.
Oxidation Reactions: 4-Bromo-6-methylpyrimidine-2-carboxylic acid.
Reduction Reactions: 4-Bromo-6-methylpyrimidine-2-methanol.
Scientific Research Applications
4-Bromo-6-methylpyrimidine-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methylpyrimidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of bioactive compounds that target specific enzymes or receptors. The bromine atom and aldehyde group provide reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Bromo-2-formylpyridine: Another related compound with a bromine atom and aldehyde group on a pyridine ring.
Uniqueness
4-Bromo-6-methylpyrimidine-2-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the pyrimidine ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it a valuable intermediate in the synthesis of diverse chemical entities .
Properties
IUPAC Name |
4-bromo-6-methylpyrimidine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c1-4-2-5(7)9-6(3-10)8-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHYMVSGQDMAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
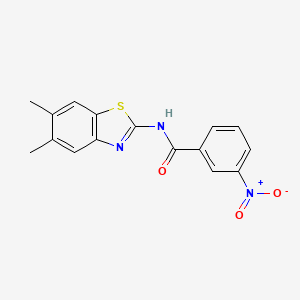

![3-(4-Methoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2613481.png)
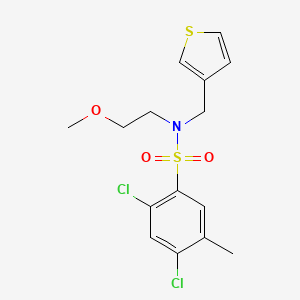
![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2613485.png)
![5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2613486.png)
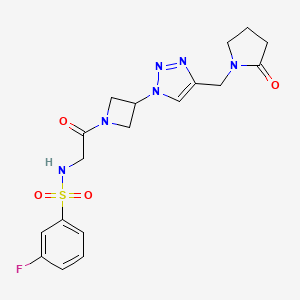
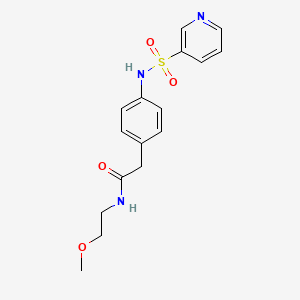
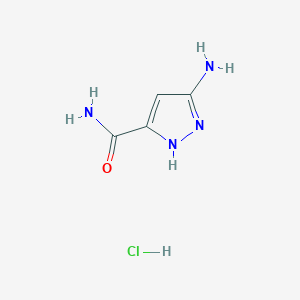
![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2613491.png)
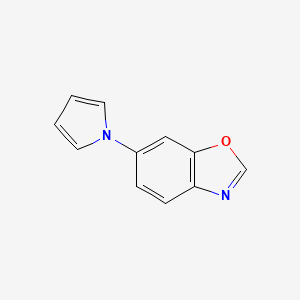
![5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide](/img/structure/B2613494.png)
